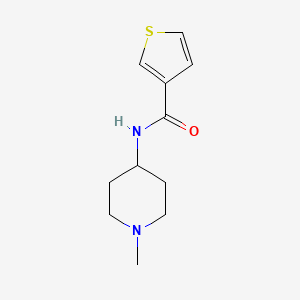N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide
CAS No.: 2167029-45-8
Cat. No.: VC7757036
Molecular Formula: C11H16N2OS
Molecular Weight: 224.32
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2167029-45-8 |
|---|---|
| Molecular Formula | C11H16N2OS |
| Molecular Weight | 224.32 |
| IUPAC Name | N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C11H16N2OS/c1-13-5-2-10(3-6-13)12-11(14)9-4-7-15-8-9/h4,7-8,10H,2-3,5-6H2,1H3,(H,12,14) |
| Standard InChI Key | AJLJGBMHASEKBP-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)NC(=O)C2=CSC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-(1-Methylpiperidin-4-yl)thiophene-3-carboxamide comprises three primary components:
-
A thiophene ring (C4H3S) substituted at the 3-position with a carboxamide group.
-
A carboxamide bridge (-CONH-) connecting the thiophene to a piperidine derivative.
-
A 1-methylpiperidin-4-yl group, where the piperidine ring is methylated at the nitrogen atom and functionalized at the 4-position.
The IUPAC name reflects this arrangement: N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide. Its molecular formula is C12H18N2OS, with a molar mass of 238.35 g/mol.
Structural Analogues
Comparative analysis with related compounds highlights distinct features (Table 1):
The methyl group on the piperidine nitrogen in N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide likely enhances lipophilicity and blood-brain barrier penetration, making it a candidate for central nervous system (CNS) targeting .
Synthesis and Manufacturing
Synthetic Routes
The compound can be synthesized via a two-step process derived from methods in patent US8697876B2 :
-
Formation of 1-methylpiperidin-4-amine:
-
Piperidine-4-carboxylic acid undergoes transfer hydrogenation with formaldehyde and a palladium catalyst to yield 1-methylpiperidine-4-carboxylic acid.
-
Subsequent treatment with thionyl chloride (SOCl2) converts the acid to an acyl chloride, which reacts with ammonium hydroxide to form the primary amine .
-
-
Amide Coupling:
-
Thiophene-3-carbonyl chloride reacts with 1-methylpiperidin-4-amine in the presence of a base (e.g., triethylamine) to form the final carboxamide (Fig. 1):
-
Optimization Challenges
-
Yield Improvement: Grignard reagent utilization (e.g., isopropylmagnesium chloride) in analogous syntheses achieves ~75% yield at ambient temperature, avoiding cryogenic conditions .
-
Purity Control: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients resolves impurities <1% .
Physicochemical Properties
Solubility and Stability
-
Solubility:
-
Stability:
Spectroscopic Data
Characterization data from analogous compounds (Table 2):
Analytical Characterization
Chromatographic Methods
-
HPLC Conditions:
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume